4-Methoxy-3-methyl-5-(trifluoromethyl)aniline
Overview
Description
4-Methoxy-3-methyl-5-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of a methoxy group, a methyl group, and a trifluoromethyl group attached to an aniline ring
Mechanism of Action
Target of Action
It’s known that this compound is commonly used as a substrate in organic synthesis for studying amine/aniline-related reactions .
Mode of Action
It’s known to be used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known to be used in the synthesis of various bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles .
Pharmacokinetics
It’s known that the compound may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . These properties suggest that the compound can be absorbed through the skin, respiratory tract, and gastrointestinal tract, and may be distributed throughout the body.
Result of Action
It’s known that the compound may cause skin irritation, serious eye irritation, and respiratory irritation .
Action Environment
The action, efficacy, and stability of 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the compound’s reactivity, physico-chemical behavior, and biological activity can be significantly impacted by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity . Furthermore, the compound should be stored in a well-ventilated place, with the container kept tightly closed .
Biochemical Analysis
Biochemical Properties
4-Methoxy-3-methyl-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the synthesis of substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles . These applications are relevant to the development of active pharmaceutical ingredients, showing strong antitumor and antiviral activities. The compound interacts with enzymes and proteins involved in these synthetic pathways, facilitating the formation of complex molecular structures.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to enzymes and proteins, either inhibiting or activating their functions. This binding can lead to changes in gene expression and alterations in cellular pathways. The trifluoromethyl group in the compound enhances its binding affinity and specificity, making it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for designing experiments and interpreting results accurately .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly with dosage variations. These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall biochemical activity. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within specific tissues, influencing its overall effectiveness and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline typically involves the nitration of 4-methoxy-3-methyl-5-(trifluoromethyl)benzene followed by reduction of the nitro group to an amine. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be performed using catalytic hydrogenation or chemical reduction methods such as using iron powder and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, sulfonated, and nitrated products.
Scientific Research Applications
4-Methoxy-3-methyl-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, including polymers and agrochemicals
Comparison with Similar Compounds
- 4-Methoxy-3-(trifluoromethyl)aniline
- 3-Methoxy-5-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
Comparison: 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline is unique due to the presence of both a methoxy and a methyl group on the aromatic ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity, making it suitable for specific applications .
Properties
IUPAC Name |
4-methoxy-3-methyl-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-5-3-6(13)4-7(8(5)14-2)9(10,11)12/h3-4H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHSTWVPCFNUGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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